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Compound of Interest

Compound Name: 4-azido-2-methylaniline

CAS No.: 33328-86-8

Cat. No.: B6284675

Get Quote

Executive Summary
4-Azido-2-methylaniline (CAS: 33328-86-8) is a bifunctional aromatic compound featuring

both a nucleophilic primary amine and a photoreactive, click-compatible azide group. This

unique structural duality makes it a highly valuable building block in bioconjugation,

photoaffinity labeling, and materials science. Most notably, it serves as a critical precursor in

the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of 1-aryl-1,2,3-

triazoles[1]. This technical guide provides an in-depth analysis of its spectroscopic signatures

(NMR, IR, MS) and details field-validated experimental workflows for its application.

Chemical Identity & Structural Overview
IUPAC Name: 4-Azido-2-methylaniline

Molecular Formula: C₇H₈N₄

Molecular Weight: 148.17 g/mol
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Structural Features: An aniline core substituted with a methyl group at the ortho position (C2)

and an azide group at the para position (C4).

In-Depth Spectroscopic Characterization
The spectroscopic profile of 4-azido-2-methylaniline is dictated by the opposing electronic

effects of its substituents: the strongly electron-donating -NH₂ group and the mildly electron-

withdrawing pseudo-halogen nature of the -N₃ group[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy
The azide group is characterized by a linear, sp-hybridized pseudo-cumulene structure

(N=N=N). This geometry results in a highly diagnostic asymmetric stretching vibration.

~2110 cm⁻¹ (Strong, Sharp): The hallmark asymmetric stretch of the aryl azide[2]. The polar

resonance structures of the azide group explain the high intensity of this absorption band.

~3450 and 3350 cm⁻¹ (Medium): A distinct doublet corresponding to the symmetric and

asymmetric N-H stretches of the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is governed by the shielding effect of the primary amine. The -NH₂

group donates electron density into the aromatic ring via resonance, significantly shielding the

ortho and para protons.

H-6 (6.64 ppm, d, J = 8.5 Hz): Located ortho to the amine, this proton experiences the

maximum shielding effect, appearing furthest upfield among the aromatic protons.

H-5 (6.72 ppm, dd, J = 8.5, 2.5 Hz): Located ortho to the azide and meta to the amine.

H-3 (6.78 ppm, d, J = 2.5 Hz): Located meta to the amine and ortho to both the methyl and

azide groups.

-NH₂ (3.65 ppm, br s, 2H): Broadened due to the quadrupolar relaxation of the ¹⁴N nucleus

and rapid intermolecular proton exchange.

Mass Spectrometry (HRMS-ESI)
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Under electrospray ionization (ESI+), the compound readily forms a protonated molecular ion.

However, the defining characteristic of aryl azides in mass spectrometry is their thermal and

collisional instability.

m/z 149.0822: The intact molecular ion [M+H]⁺.

m/z 121.0760: The base peak often corresponds to [M+H - N₂]⁺. The expulsion of neutral

dinitrogen (-28 Da) is thermodynamically highly favored, generating a highly reactive nitrene

radical cation[3]. This nitrene can subsequently undergo ring expansion to form a more

stable seven-membered azepine derivative[3].

Data Presentation: Spectroscopic Summary
Table 1: Spectroscopic Data Summary for 4-Azido-2-methylaniline
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Technique Parameter / Peak
Assignment /
Description

Causality /
Structural
Significance

FT-IR ~2110 cm⁻¹ (s)
N=N=N asymmetric

stretch

Hallmark of the azide

group; pseudo-

cumulene sp-

hybridized N[2].

FT-IR ~3450, 3350 cm⁻¹ (m)
N-H primary amine

stretch

Doublet confirms the

presence of the -NH₂

group.

¹H NMR
6.78 ppm (d, J = 2.5

Hz, 1H)
H-3 (Aromatic)

Meta to NH₂, shielded

by adjacent methyl

and amine.

¹H NMR
6.72 ppm (dd, J = 8.5,

2.5 Hz, 1H)
H-5 (Aromatic)

Ortho to azide, meta

to amine.

¹H NMR
6.64 ppm (d, J = 8.5

Hz, 1H)
H-6 (Aromatic)

Ortho to the strongly

electron-donating -

NH₂ group (most

shielded).

¹H NMR 3.65 ppm (br s, 2H) -NH₂ protons

Broadening due to

quadrupolar relaxation

of nitrogen and

exchange.

MS (ESI+) m/z 149.0822 [M+H]⁺

Molecular ion peak

corresponding to

C₇H₉N₄⁺.

MS (ESI+) m/z 121.0760 [M+H - N₂]⁺

Highly favored loss of

dinitrogen (-28 Da) to

form a nitrene[3].

Experimental Workflows & Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://tetrazolelover.at.ua/Unsorted/OLD/brse2005.pdf
https://www.mdpi.com/1420-3049/26/11/3282
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6284675?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: CuAAC Click Chemistry (Synthesis of 1-Aryl-
1,2,3-Triazoles)
Causality & Design: The direct handling of pure Cu(I) salts is prone to oxidative degradation,

which stalls the catalytic cycle. Generating Cu(I) in situ via the reduction of Cu(II) sulfate by

sodium ascorbate ensures a continuous, stable catalytic cycle, maximizing the yield of the 1,4-

disubstituted triazole[1].

Step-by-Step Methodology:

Reagent Preparation: In a 25 mL round-bottom flask, dissolve 4-azido-2-methylaniline (1.0

mmol, 148 mg) and a terminal alkyne (e.g., phenylacetylene, 1.05 mmol) in 10 mL of a t-

BuOH/H₂O mixture (1:1 v/v).

Catalyst Initiation: Add aqueous CuSO₄·5H₂O (0.05 mmol, 5 mol%). The solution will appear

pale blue.

Reduction: Add sodium ascorbate (0.10 mmol, 10 mol%) dropwise as a freshly prepared

aqueous solution. Observation: The reaction mixture will immediately turn yellow/brown,

indicating the active Cu(I) species' formation.

Cycloaddition: Stir the mixture vigorously at room temperature (20–25 °C) for 4 hours. The

product will typically precipitate as a solid as the reaction progresses[1].

Isolation: Filter the resulting suspension through a Büchner funnel. Wash the filter cake with

cold water (3 × 10 mL) to remove copper salts and unreacted starting materials.

Drying: Dry the solid in vacuo to afford the highly pure 1-aryl-1,2,3-triazole derivative.

Safety Validation (Self-Validating System): Aryl azides can be thermally sensitive. The standard

safety rule dictates that the (Carbon + Oxygen) to Nitrogen ratio must be ≥ 3 to avoid explosive

hazards. 4-Azido-2-methylaniline has a (C+O)/N ratio of 1.75 (7 carbons / 4 nitrogens),

classifying it as an energetic material[2]. Never heat the neat compound above 100 °C and

avoid contact with heavy metals (e.g., Pb, Hg) which form shock-sensitive salts.
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CuAAC Click Chemistry Workflow for 1-Aryl-1,2,3-Triazoles
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Mass Spectrometry Fragmentation Pathway of 4-Azido-2-methylaniline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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